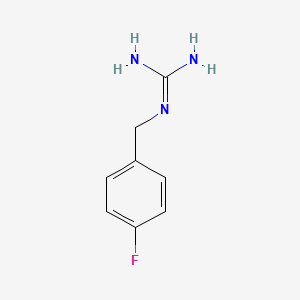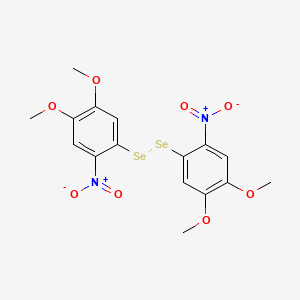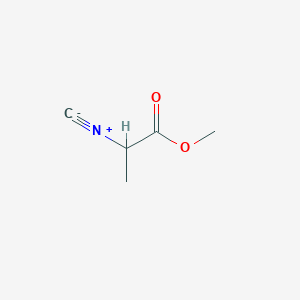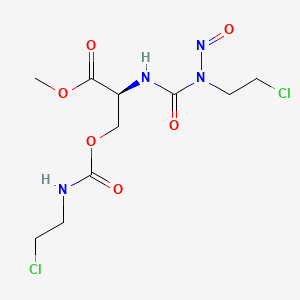
Cu Ser CNU
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cu Ser CNU is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a serine backbone modified with nitrosocarbamoyl and chloroethyl groups. These modifications impart distinct chemical and biological properties to the compound, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of Cu Ser CNU typically involves multiple steps. The process begins with the protection of the serine hydroxyl group, followed by the introduction of the nitrosocarbamoyl and chloroethyl groups. The final step involves the esterification of the compound to form the methyl ester. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The nitrosocarbamoyl group can undergo oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can target the nitrosocarbamoyl group, converting it to amine derivatives.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Wissenschaftliche Forschungsanwendungen
Cu Ser CNU has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to modify DNA and proteins.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of this compound involves its ability to form covalent bonds with biological molecules. The nitrosocarbamoyl group can react with nucleophilic sites on proteins and DNA, leading to modifications that affect their function. The chloroethyl groups can also participate in alkylation reactions, further contributing to the compound’s biological activity. These interactions can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other nitrosocarbamoyl derivatives and chloroethyl esters. Compared to these compounds, Cu Ser CNU is unique due to its serine backbone, which imparts additional biological activity and specificity. Other similar compounds include:
- N-((2-chloroethyl)nitrosocarbamoyl)-glycine methyl ester
- N-((2-chloroethyl)nitrosocarbamoyl)-alanine methyl ester These compounds share similar chemical properties but differ in their biological activity and applications.
Eigenschaften
CAS-Nummer |
84993-77-1 |
|---|---|
Molekularformel |
C10H16Cl2N4O6 |
Molekulargewicht |
359.16 g/mol |
IUPAC-Name |
methyl (2S)-3-(2-chloroethylcarbamoyloxy)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoate |
InChI |
InChI=1S/C10H16Cl2N4O6/c1-21-8(17)7(6-22-10(19)13-4-2-11)14-9(18)16(15-20)5-3-12/h7H,2-6H2,1H3,(H,13,19)(H,14,18)/t7-/m0/s1 |
InChI-Schlüssel |
SXQAJMIRICCHBI-ZETCQYMHSA-N |
SMILES |
COC(=O)C(COC(=O)NCCCl)NC(=O)N(CCCl)N=O |
Isomerische SMILES |
COC(=O)[C@H](COC(=O)NCCCl)NC(=O)N(CCCl)N=O |
Kanonische SMILES |
COC(=O)C(COC(=O)NCCCl)NC(=O)N(CCCl)N=O |
Key on ui other cas no. |
84993-77-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


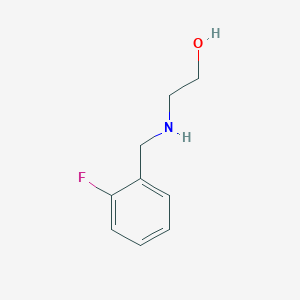
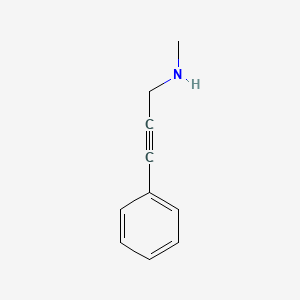
![N-[(3-nitrophenyl)methyl]cyclopropanamine](/img/structure/B1622499.png)
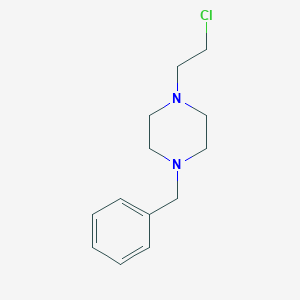
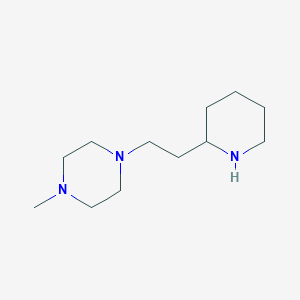
![2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1622506.png)
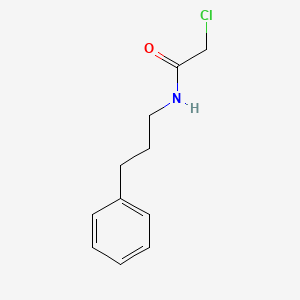
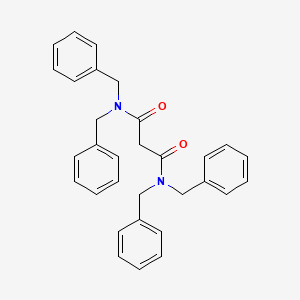
![4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B1622509.png)
![2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B1622510.png)
![2-[(4-Methylphenyl)sulfanyl]acetohydrazide](/img/structure/B1622511.png)
